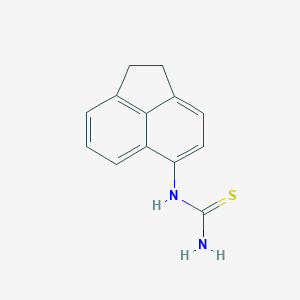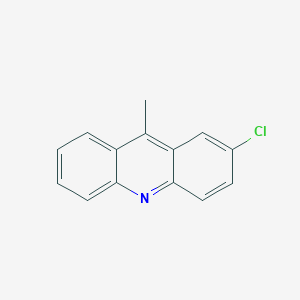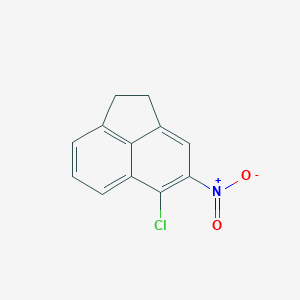
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the family of pyrrolones. It has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential use as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential applications in the field of medicine, its ability to inhibit the growth of cancer cells, and its anti-inflammatory activity. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for the study of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. These include further studies on its mechanism of action, its potential use as an anti-inflammatory agent, and its potential use as a treatment for Alzheimer's disease. In addition, future studies could focus on the development of more potent analogs of this compound for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been reported in the literature. The synthesis involves the condensation of 4-methylbenzoyl acetic acid with 3-ethoxy-4-hydroxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 2-hydroxypropylamine to obtain 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propriétés
Formule moléculaire |
C23H25NO6 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-4-30-18-11-16(9-10-17(18)26)20-19(21(27)15-7-5-13(2)6-8-15)22(28)23(29)24(20)12-14(3)25/h5-11,14,20,25-27H,4,12H2,1-3H3/b21-19- |
Clé InChI |
JYUHQDDRRWJKJP-VZCXRCSSSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2CC(C)O)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)

![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)




![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)

![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)